molecular formula C8H3F5O2 B1346565 2,3,4,5,6-Pentafluorophenylacetic acid CAS No. 653-21-4

2,3,4,5,6-Pentafluorophenylacetic acid

Cat. No. B1346565
CAS RN: 653-21-4
M. Wt: 226.1 g/mol
InChI Key: LGCODSNZJOVMHV-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorophenylacetic acid is a chemical compound with the molecular formula C8H3F5O2 . It appears as a white to pale cream or pale grey crystalline powder .


Synthesis Analysis

The synthesis of 2,3,4,5,6-Pentafluorophenylacetic acid involves the coupling of (3-aminopropyl)trimethoxysilane (APS)-modified silicas with 2,3,4,5,6-pentafluorobenzoic acid .


Molecular Structure Analysis

The molecular structure of 2,3,4,5,6-Pentafluorophenylacetic acid has been studied using vibrational spectroscopy, hyperpolarizability, natural bond orbital analysis, frontier molecular orbital analysis, and thermodynamic properties . The ground state molecular geometries, harmonic vibrational frequencies, infrared intensities, Raman intensities, and bonding features of the compound have been determined using density functional theory calculation with LSDA/6-31+G (d,p) and B3LYP/6-31+G (d,p) basis sets .


Chemical Reactions Analysis

The APS-modified silicas were coupled with 2,3,4,5,6-pentafluorobenzoic acid, 2,3,4,5,6-pentafluorophenylacetic acid, and 2,3,4,5,6-pentafluoro-anilino (oxo)acetic acid to obtain Sil-PFP-BA, Sil-PFP-AA, and Sil-PFP-AN phases, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4,5,6-Pentafluorophenylacetic acid include a molecular weight of 226.10 g/mol . It has a XLogP3-AA value of 1.9, indicating its lipophilicity . It has one hydrogen bond donor and seven hydrogen bond acceptors . The compound is soluble in 95% ethanol at a concentration of 50 mg/mL .

Scientific Research Applications

Lewis Acid Catalysis and Organic Reactions

Tris(pentafluorophenyl)borane, closely related to pentafluorophenylacetic acid derivatives, has emerged as a versatile catalyst in organic and organometallic chemistry. Its utility spans from catalytic hydrometallation, alkylations, to aldol-type reactions, showcasing its role beyond olefin polymerization catalysis. The unique electronic effects conferred by the pentafluorophenyl groups make it a powerful Lewis acid, facilitating various catalytic transformations (Erker, 2005).

Synthesis Methodologies

The synthesis of 2,3,4,5-tetrafluorophenol from 2,3,4,5,6-pentafluorophenylacetic acid derivatives highlights innovative approaches in organic synthesis. This method involves an intramolecular cyclization step, showcasing the precursor's potential in synthesizing structurally complex and less readily available fluorinated compounds (Tretyakov et al., 2021).

Advances in Borylation Chemistry

Pentafluorophenylacetic acid derivatives, similar to tris(pentafluorophenyl)borane, play a critical role in borylation chemistry. The high Lewis acidity and the electronic properties of these compounds have enabled their application in diverse reactions, including hydrogenation and hydrosilylation. These advancements signify the importance of fluorinated compounds in expanding the scope of boron chemistry and its application in synthetic organic chemistry (Lawson & Melen, 2017).

Peptide Synthesis

The development of new active esters of protected amino acids for peptide synthesis has been significantly influenced by fluorinated compounds like 2,3,4,5,6-pentafluorophenylacetic acid derivatives. These compounds have shown to improve the efficiency of peptide coupling reactions, demonstrating the critical role of fluorinated active esters in peptide synthesis (Hui, Holleran, & Kovacs, 2009).

Non-Linear Optical Properties

The study of 2,3,4,5,6-pentafluorophenylacetic acid has extended into the exploration of its non-linear optical properties. Investigations into its hyperpolarizability indicate potential applications in non-linear optics, highlighting the molecule's suitability for future technological applications (Balachandran & Karunakaran, 2014).

Fluorescence Probes and Biosensors

Fluorinated phenols, closely related to pentafluorophenylacetic acid, have been studied for their pH-sensitive properties in biological systems. These compounds serve as fluorescence probes in mixed liposomal systems, offering insights into membrane interactions and the development of sensitive detection methods for biological research (Gasbarri & Angelini, 2014).

Safety And Hazards

2,3,4,5,6-Pentafluorophenylacetic acid is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with the skin .

properties

IUPAC Name

2-(2,3,4,5,6-pentafluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O2/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11/h1H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCODSNZJOVMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215642
Record name (Pentafluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-Pentafluorophenylacetic acid

CAS RN

653-21-4
Record name 2,3,4,5,6-Pentafluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=653-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Pentafluorophenyl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Pentafluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (pentafluorophenyl)acetic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (PENTAFLUOROPHENYL)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2HFR5VJK7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
V Balachandran, V Karunakaran - … Acta Part A: Molecular and Biomolecular …, 2014 - Elsevier
The FT-IR (4000–400 cm − 1 ) and FT-Raman spectra (3500–100 cm − 1 ) of 2,3,4,5,6-pentafluorophenylacetic acid (PAA) have been recorded. Density functional theory calculation …
Number of citations: 4 www.sciencedirect.com
AK Barbour, MW Buxton, PL Coe, R Stephens… - Journal of the …, 1961 - pubs.rsc.org
PREVIOUS preparations of pentafluorobenzaldehyde from pentafluorophenylmagnesium bromide and ethyl orthoformate or 3, 4-dihydro-6-methyl-3-j5-tolylquinazoline methiodide …
Number of citations: 75 pubs.rsc.org
L Li, Y Hu, H Duan, Y Deng, G Chen - Small Methods, 2023 - Wiley Online Library
Composite solid‐state electrolyte (CSE) incorporated with fluorine‐containing functional additives usually endows the assembled cell with improved electrochemical performance by …
Number of citations: 3 onlinelibrary.wiley.com
J Im, ES Sterner, TM Swager - Sensors, 2016 - mdpi.com
An integrated cellulose polymer concentrator/single-walled carbon nanotube (SWCNT) sensing system is demonstrated to detect benzene, toluene, and xylenes (BTX) vapors. The …
Number of citations: 38 www.mdpi.com
TR Thomas - 1969 - etheses.dur.ac.uk
(Part I) By modifying synthetic routes described for the preparation of 4, 5, 6, 7-* etrafluorobenzo [b] furan an attempt has been made to synthesise a benzo [b3furan derivative having …
Number of citations: 4 etheses.dur.ac.uk
SL De Wall, ES Meadows… - Proceedings of the …, 2000 - National Acad Sciences
The alkali metal cations Na + and K + have several important physiological roles, including modulating enzyme activity. Recent work has suggested that alkali metal cations may be …
Number of citations: 127 www.pnas.org
M Daśko, M Przybyłowska, J Rachon, M Masłyk… - European Journal of …, 2017 - Elsevier
In the present work, we report convenient methods for the synthesis of 3-(4-aminophenyl)-coumarin-7-O-sulfamate derivatives N-acylated with fluorinated analogues of benzoic or …
Number of citations: 23 www.sciencedirect.com
S Demkowicz, M Daśko, W Kozak… - Chemical Biology & …, 2016 - Wiley Online Library
In the present work, we report the initial results of our study on a series of 3‐phenylcoumarin sulfamate‐based compounds containing C‐F bonds as novel inhibitors of steroid sulfatase. …
Number of citations: 18 onlinelibrary.wiley.com
TN Gerasimova, EP Fokin - Russian Chemical Reviews, 1980 - iopscience.iop.org
The literature data on the methods of synthesis and chemical and photochemical reactions of aromatic polyfluoro-substituted aldehydes and ketones are surveyed and arranged …
Number of citations: 16 iopscience.iop.org
ES Meadows, SL De Wall, LJ Barbour… - Journal of the American …, 2001 - ACS Publications
The Na + or K + cation−π interaction has been experimentally probed by using synthetic receptors that comprise diaza-18-crown-6 lariat ethers having ethylene sidearms attached to …
Number of citations: 163 pubs.acs.org

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